2-Chloro-4-hydrazinylphenol
Description
Research Significance of Substituted Hydrazine (B178648) Derivatives in Organic Synthesis
Substituted hydrazine derivatives are of immense scientific interest due to their versatile reactivity and wide-ranging applications in organic synthesis. imist.ma The hydrazine group (-NHNH2) is a powerful nucleophile, making it a key participant in the formation of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comopenmedicinalchemistryjournal.com Hydrazines are fundamental in the synthesis of pyrazoles, triazines, and other heterocyclic systems. tandfonline.com
The reactivity of hydrazine derivatives can be finely tuned by the nature of the substituents on the aromatic ring. cymitquimica.com Electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the hydrazine moiety and influence the stability of reaction intermediates. This tunability makes substituted hydrazines, such as 2-Chloro-4-hydrazinylphenol, valuable tools for synthetic chemists seeking to construct complex molecular frameworks with precise control over their electronic and steric properties. organic-chemistry.org Furthermore, hydrazine derivatives are crucial in the formation of hydrazones through condensation with carbonyl compounds, which are stable intermediates used in a variety of chemical transformations. ontosight.airesearchgate.net
Contextualization of Chlorophenol Scaffolds in Chemical Transformations
Chlorophenols are a significant class of aromatic compounds characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and one chlorine atom. nih.gov The presence of both a hydroxyl group, which is an activating, ortho-, para-directing group, and a chlorine atom, a deactivating but also ortho-, para-directing group, leads to complex and interesting reactivity patterns. core.ac.uk The position and number of chlorine atoms on the phenolic ring are crucial in determining the compound's chemical behavior. nih.gov
Chlorophenol scaffolds serve as versatile starting materials in a variety of chemical transformations. nih.govfrontiersin.org The phenolic hydroxyl group can be easily derivatized, for instance, through etherification or esterification, to introduce new functionalities. The chlorine atom, while generally less reactive than other halogens in nucleophilic aromatic substitution, can be replaced under specific conditions or can influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of this compound, the chlorophenol backbone provides a stable and synthetically malleable platform upon which the reactivity of the hydrazine group can be exploited.
Overview of Advanced Synthetic and Mechanistic Inquiries Pertaining to Aromatic Hydrazinyl Compounds
The synthesis of aromatic hydrazinyl compounds has been a subject of extensive research, with various methods developed to introduce the hydrazine functionality onto an aromatic ring. A common approach involves the reduction of a corresponding nitroaromatic compound to an aniline (B41778), followed by diazotization and subsequent reduction to the hydrazine. ontosight.ai Another method is the direct nucleophilic substitution of an activated aryl halide with hydrazine. chemicalbook.com
Mechanistic studies of reactions involving aromatic hydrazinyl compounds often focus on the interplay between the hydrazine group and other substituents on the aromatic ring. For example, the formation of hydrazones from aromatic hydrazines and carbonyl compounds is a well-understood condensation reaction. researchgate.net More advanced inquiries delve into the catalytic applications of metal complexes derived from hydrazone ligands and the use of hydrazine derivatives in multicomponent reactions to build molecular complexity in a single step. imist.manih.gov The unique electronic properties of these compounds, arising from the interaction of the lone pairs on the nitrogen atoms with the aromatic π-system, are also a subject of theoretical and experimental investigation. imist.ma
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-4-hydrazinylphenol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,8H2 |
InChI Key |
JVGPNAUCOPHMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Optimization for 2 Chloro 4 Hydrazinylphenol
Direct Synthetic Routes from Halogenated Nitrophenol Precursors
A primary and direct route to 2-Chloro-4-hydrazinylphenol involves the reduction of a nitro functional group on a halogenated phenol (B47542) precursor, specifically 2-chloro-4-nitrophenol (B164951). This transformation can be achieved through various reductive strategies.
Reductive Amination Strategies Utilizing Hydrazine (B178648) Hydrate (B1144303)
Hydrazine hydrate is a common and effective reducing agent for the conversion of nitroarenes to their corresponding anilines. In the context of synthesizing this compound, the reaction conditions can be controlled to favor the formation of the hydrazine functionality over the simple amine. A patented method for the synthesis of the related compound, 2-chloro-4-aminophenol, from 2-chloro-4-nitrophenol utilizes hydrazine hydrate in the presence of a catalyst. google.comgoogle.com This process involves the slow addition of hydrazine hydrate to a solution of the nitrophenol and a catalyst system, often at elevated temperatures. google.comgoogle.com While the primary product in the cited patent is the aminophenol, modifications to the reaction conditions, such as stoichiometry and temperature, could potentially favor the formation of the hydrazinyl derivative.
Catalytic Systems for Reduction of Nitro Groups to Hydrazine Functionalities
The catalytic system is paramount in the reduction of nitroarenes. For the reduction using hydrazine hydrate, a combination of activated carbon and a metal salt, such as ferric trichloride (B1173362) hexahydrate, has been shown to be effective. google.comgoogle.com The catalyst's role is to facilitate the transfer of hydrogen from the hydrazine hydrate to the nitro group. The choice of catalyst can significantly influence the reaction's selectivity and efficiency. The reusability of the catalyst is also a key consideration for industrial applications, with some systems demonstrating the ability to be recycled multiple times without significant loss of activity. google.comgoogle.com
Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Selection
Optimization of the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:
Temperature: The reaction temperature can influence the rate of reaction and the selectivity towards the desired product. In the synthesis of the analogous 2-chloro-4-aminophenol, temperatures in the range of 90-120°C are utilized. google.com
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Inert organic solvents are often employed in the initial chlorination step to produce the nitrophenol precursor. google.com For the reduction step, an aqueous medium is often used. google.com
Catalyst Selection and Loading: The nature and amount of the catalyst are critical. As mentioned, a combination of activated carbon and ferric trichloride has been found to be effective. google.comgoogle.com The optimal catalyst loading needs to be determined to ensure a high reaction rate without unnecessary cost.
| Parameter | Optimized Condition (for 2-chloro-4-aminophenol synthesis) |
| Precursor | 2-chloro-4-nitrophenol |
| Reducing Agent | Hydrazine hydrate (1.0-2.0 molar equivalents) |
| Catalyst | Activated carbon and Ferric trichloride hexahydrate |
| Solvent | Water |
| Temperature | 90-120 °C |
| Post-treatment | Cooling, filtration, and neutralization |
Note: The data in this table is derived from the synthesis of 2-chloro-4-aminophenol and serves as a starting point for the optimization of this compound synthesis. google.comgoogle.com
Palladium-Catalyzed Buchwald-Hartwig Amination Analogues in Aryl Hydrazine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org This methodology can be applied to the synthesis of aryl hydrazines from aryl halides and hydrazine. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org In a hypothetical synthesis of this compound, this would involve the coupling of a di-halogenated phenol, such as 2,4-dichlorophenol (B122985) or 2-chloro-4-bromophenol, with a protected hydrazine.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation, and reductive elimination to yield the aryl hydrazine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. epa.gov
| Aryl Halide (Analogous) | Hydrazine Source | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Aryl Bromide | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene (B28343) | High |
| Aryl Triflate | Primary amines | Pd(OAc)₂ | Brettphos | LiHMDS | THF | Good |
Note: The data in this table is based on general Buchwald-Hartwig amination reactions and not specifically for the synthesis of this compound. libretexts.org
Copper-Catalyzed Coupling Reactions in Aryl Hydrazine Formation
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the synthesis of aryl hydrazines. acs.org These reactions typically involve the coupling of an aryl halide with a nitrogen-containing nucleophile, such as hydrazine, in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net The synthesis of this compound via this route would likely involve the reaction of a suitable di-halogenated phenol with hydrazine or a protected hydrazine derivative.
These reactions often require a ligand to facilitate the coupling, with diamines, amino acids, and diketones being common choices. acs.org The reaction conditions are generally milder than traditional Ullmann reactions.
| Aryl Halide (Analogous) | Hydrazine Source | Catalyst | Ligand | Base | Solvent |
| Aryl Iodide | N-Boc hydrazine | CuI | None | Cs₂CO₃ | - |
| Aryl Bromide | N-Boc hydrazine | CuI | 4-hydroxy-L-proline | - | DMSO |
| Aryl Iodide | Alkylamines | CuI | Dipivaloylmethane | - | - |
Note: The data in this table is based on analogous copper-catalyzed amination reactions. acs.orgorganic-chemistry.org
Derivatization from Related Aminophenols and Halogenated Anilines
An alternative synthetic approach to this compound is through the derivatization of a more readily available starting material, such as 2-chloro-4-aminophenol. This transformation can be achieved through a two-step process involving diazotization followed by reduction.
The first step is the diazotization of the amino group of 2-chloro-4-aminophenol using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. scialert.netresearchgate.net This intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this step include tin(II) chloride or sodium sulfite. nih.gov
Another potential pathway involves starting from a halogenated aniline (B41778). For instance, a suitably substituted aniline could be converted to the corresponding hydrazine through various methods, including the Buchwald-Hartwig or copper-catalyzed amination reactions mentioned previously. nih.gov
| Starting Material (Analogous) | Reagents | Intermediate | Reducing Agent | Product |
| 2-chloro-4-methylaniline | 1. NaNO₂, H₂SO₄ | Diazonium salt | - | Azo compound |
| Aromatic amines | 1. Oxidation | Diazonium salts | Tin(II) compounds | Aryl hydrazines |
Note: This table illustrates the general principle of derivatization from related anilines. scialert.netnih.gov
Purification and Yield Enhancement Techniques in Laboratory Scale Synthesis
The effective synthesis of this compound on a laboratory scale is contingent not only on the chosen synthetic pathway but also on the subsequent purification and yield optimization strategies. Given that the crude product of a chemical reaction is seldom pure, a robust purification protocol is essential to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Furthermore, maximizing the isolated yield is a critical aspect of synthetic chemistry, ensuring efficiency in terms of time, resources, and cost. This section details various techniques applicable to the purification of this compound and strategies to enhance its synthetic yield, drawing upon established methodologies for structurally related compounds.
Purification Techniques
The purification of this compound, a substituted phenylhydrazine (B124118), can be approached through several standard laboratory techniques. The choice of method is often dictated by the nature and quantity of the impurities present, as well as the desired final purity of the compound.
Crystallization: Recrystallization is a primary and highly effective method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For substituted phenylhydrazines, a common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals, while the impurities, being present in smaller amounts, remain dissolved in the solvent.
The selection of an appropriate solvent is critical for successful recrystallization. Ideal solvents will exhibit a steep solubility curve for this compound, meaning it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on procedures for similar chloro-substituted aromatic compounds, suitable solvents for the recrystallization of this compound could include toluene, hexane, or a mixture of solvents such as ethanol-water. For instance, a patent describing the preparation of substituted phenylhydrazines suggests recrystallization from toluene google.com. The process typically involves dissolving the crude material in hot toluene and then allowing it to cool, which induces crystallization of the purified product google.com.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale for Use |
| Toluene | Effective for many aromatic compounds; good balance of polarity and volatility google.com. |
| Hexane | A non-polar solvent, useful for removing more polar impurities. Often used after initial purification google.com. |
| Ethanol (B145695)/Water | A polar protic solvent system where water acts as an anti-solvent to induce crystallization from an ethanol solution. |
| Acetone | A polar aprotic solvent that can be effective for moderately polar compounds. |
Column Chromatography: When recrystallization does not provide the desired level of purity, or when dealing with complex mixtures of byproducts, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column.
For the purification of this compound, a normal-phase column chromatography setup would likely be effective. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a silica gel column. A solvent system of increasing polarity is then used to elute the compounds. Non-polar impurities will travel down the column more quickly, while the more polar this compound will be retained more strongly by the silica gel and elute later. A common eluent system for related compounds is a mixture of hexanes and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increased to elute the desired product nih.gov. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Acid-Base Extraction: The presence of the basic hydrazine and acidic phenolic functional groups in this compound allows for purification via acid-base extraction. This technique can be particularly useful for removing non-acidic or non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous acid solution (e.g., dilute HCl). The basic hydrazine group will be protonated, forming a water-soluble hydrochloride salt which will move into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base to regenerate the free hydrazine, which can then be extracted back into an organic solvent. A similar process using a dilute aqueous base (e.g., NaOH) can be employed to deprotonate the phenolic hydroxyl group, allowing for the removal of non-acidic impurities.
Yield Enhancement Techniques
Optimizing the reaction conditions is paramount to maximizing the yield of this compound. The synthesis of aromatic hydrazines often involves the reduction of a corresponding nitroarene. In the case of this compound, the precursor would be 2-chloro-4-nitrophenol. The reduction is commonly achieved using hydrazine hydrate, often in the presence of a catalyst.
Catalyst Selection and Optimization: The choice and amount of catalyst can significantly impact the reaction rate and yield. For the reduction of nitroarenes to anilines using hydrazine hydrate, palladium on carbon (Pd/C) is a highly effective catalyst nih.gov. It is plausible that this catalyst would also be effective for the synthesis of the corresponding hydrazine. Optimizing the catalyst loading (typically 5-10 mol%) is crucial; too little catalyst may lead to an incomplete reaction, while an excess may not provide any additional benefit and increases cost. Other catalysts, such as those based on cobalt or iron, have also been shown to be effective in the hydrogenation of nitroarenes and could be explored to enhance the yield rsc.orgrsc.org.
Reaction Temperature and Time: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates. However, for the reduction of halogenated nitroarenes, elevated temperatures can sometimes lead to undesired side reactions, such as dehalogenation nih.gov. Therefore, the temperature must be carefully controlled and optimized. A study on the selective reduction of halogenated nitroarenes found that 120 °C was an ideal temperature for achieving a high yield in a short time when using microwave heating nih.gov. For conventional heating, reflux conditions are often employed nih.gov. The reaction time is also a key variable that needs to be optimized through monitoring the reaction progress, for example, by TLC, to ensure the reaction goes to completion without the formation of degradation products.
Stoichiometry of Reagents: The molar ratio of the reactants can have a direct impact on the yield. In the reduction of nitroarenes with hydrazine hydrate, an excess of the reducing agent is typically used to ensure the complete conversion of the starting material. Research on hydrazine substitution reactions suggests that using at least two equivalents of hydrazine hydrate can be optimal for achieving a high yield researchgate.net.
Control of pH: The pH of the reaction medium can influence the reactivity of the starting materials and the stability of the product. For reactions involving hydrazine, which is basic, the pH can affect the rate of reaction. In some cases, the addition of a base or acid may be necessary to optimize the reaction conditions.
By systematically applying these purification and yield enhancement techniques, it is possible to obtain high-purity this compound in a high yield on a laboratory scale.
Table 2: Summary of Yield Enhancement Strategies
| Parameter | Strategy for Optimization | Expected Outcome |
| Catalyst | Screening of catalysts (e.g., Pd/C, Co@NC) and optimization of loading. | Increased reaction rate and selectivity, leading to higher yield nih.govrsc.org. |
| Temperature | Careful control to balance reaction rate and minimize side reactions like dehalogenation. | Maximized conversion to the desired product without significant byproduct formation nih.gov. |
| Reaction Time | Monitoring the reaction to determine the optimal duration for complete conversion. | Prevention of product degradation or the formation of side products from prolonged reaction times. |
| Reagent Stoichiometry | Using an optimized excess of the reducing agent (hydrazine hydrate). | Ensuring complete consumption of the limiting reactant (2-chloro-4-nitrophenol) researchgate.net. |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Hydrazinylphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule such as 2-chloro-4-hydrazinylphenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals.
¹H NMR and ¹³C NMR Spectral Analysis of Aromatic and Hydrazine (B178648) Moieties
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyl and hydrazine functional groups. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring.
Aromatic Protons: The aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm. The proton ortho to the hydroxyl group and meta to the chlorine and hydrazine groups is likely to be the most upfield due to the electron-donating effect of the hydroxyl group. The proton ortho to the chlorine atom will be deshielded and appear at a lower field. The proton between the chlorine and hydrazine groups will also have a characteristic shift. The coupling constants between adjacent aromatic protons (ortho coupling) are typically in the range of 7-9 Hz, while meta coupling is smaller (2-3 Hz).
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. It is expected to appear as a broad singlet anywhere from δ 4 to 8 ppm.
Hydrazine Protons (-NH-NH₂): The protons of the hydrazine group are also exchangeable and their chemical shifts are influenced by the solvent and concentration. They are expected to appear as broad singlets. The -NH- proton directly attached to the aromatic ring would likely be in the range of δ 5-7 ppm, while the -NH₂ protons might appear at a slightly different chemical shift.
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals for the aromatic carbons, as the substitution pattern renders them chemically non-equivalent.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is expected to be the most deshielded among the protonated carbons, with a chemical shift in the range of δ 150-160 ppm. The carbon attached to the chlorine atom (C-Cl) will also be deshielded, appearing around δ 120-130 ppm. The carbon bonded to the hydrazine group (C-N) is anticipated to have a chemical shift in the range of δ 140-150 ppm. The remaining aromatic carbons will resonate between δ 115 and 130 ppm.
General Trends: The chemical shifts of ¹³C nuclei in organic molecules are spread over a much wider range (up to 200 ppm) compared to protons, which often allows for the clear resolution of each carbon signal. libretexts.org
A summary of the expected chemical shifts is provided in the table below.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| C-OH | - | 150 - 160 |
| C-Cl | - | 120 - 130 |
| C-N | - | 140 - 150 |
| -OH | 4.0 - 8.0 (broad) | - |
| -NH-NH₂ | 5.0 - 7.0 (broad) | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the structure of this compound, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. researchgate.net Cross-peaks would be observed between ortho-coupled aromatic protons, allowing for the tracing of the connectivity around the aromatic ring. This would be crucial in differentiating the aromatic protons from one another.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.net It would allow for the unambiguous assignment of the protonated aromatic carbons by linking the previously assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.net This technique is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the hydroxyl proton could show a correlation to the carbon atom it is attached to (C-OH) and the adjacent aromatic carbons. Similarly, the aromatic protons would show long-range correlations to the quaternary carbons (C-OH, C-Cl, and C-N), confirming their positions relative to the substituents.
The combined information from these 2D NMR experiments would provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.
Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding, such as those in hydroxyl and hydrazine groups. tandfonline.com The appearance of NMR spectra is influenced by intermolecular effects which can modify chemical shifts. tandfonline.com
Hydrogen Bonding Effects: In protic or hydrogen-bond accepting solvents like DMSO-d₆ or methanol-d₄, the -OH and -NH protons of this compound would be expected to shift downfield (to a higher δ value) compared to their positions in a non-polar solvent like CDCl₃. researchcommons.orgucl.ac.uk This is due to the formation of hydrogen bonds with the solvent molecules, which deshields the protons. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions.
Aromatic Solvent Induced Shifts (ASIS): When an aromatic solvent such as benzene-d₆ is used, it can induce significant shifts in the positions of the solute's proton signals. This is due to the formation of specific solute-solvent complexes and the magnetic anisotropy of the benzene ring. Protons located in electron-deficient regions of the solute molecule will tend to be shielded and shift upfield.
Therefore, when reporting NMR data for this compound, it is crucial to specify the solvent used, as the chemical shifts can vary considerably.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The two techniques are often complementary, as some vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa.
Characteristic Absorption Bands of Phenolic Hydroxyl and Hydrazine Groups
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the -OH and -NH₂/-NH- functional groups.
Phenolic Hydroxyl (-OH) Group:
O-H Stretching: A broad and intense absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration in hydrogen-bonded phenols. In the case of 2-chlorophenol (B165306), a strong band at 3521 cm⁻¹ is assigned to the free O-H bond. dergipark.org.tr
O-H Bending: The in-plane bending of the O-H group usually appears in the region of 1310-1410 cm⁻¹.
C-O Stretching: The C-O stretching vibration in phenols gives rise to a strong band in the FT-IR spectrum, typically in the range of 1140-1230 cm⁻¹.
Hydrazine (-NH-NH₂) Group:
N-H Stretching: The N-H stretching vibrations of the hydrazine group are expected in the region of 3100-3500 cm⁻¹. Primary amines and hydrazines typically show two bands in this region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. For example, in some phenylhydrazine (B124118) derivatives, the N-H stretching vibration is observed around 3329 cm⁻¹. researchgate.net
N-H Bending (Scissoring): The scissoring vibration of the -NH₂ group usually appears as a medium to strong band in the FT-IR spectrum between 1590 and 1650 cm⁻¹.
N-N Stretching: The N-N stretching vibration is often weak in the IR spectrum but can sometimes be observed in the Raman spectrum. It is expected to fall in the range of 1000-1200 cm⁻¹.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |
| O-H Bend (in-plane) | 1310 - 1410 | Medium (IR) | |
| C-O Stretch | 1140 - 1230 | Strong (IR) | |
| Hydrazine -NH-NH₂ | N-H Stretch (asymmetric) | 3300 - 3500 | Medium (IR, Raman) |
| N-H Stretch (symmetric) | 3250 - 3400 | Medium (IR, Raman) | |
| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong (IR) | |
| N-N Stretch | 1000 - 1200 | Weak (IR), Medium (Raman) |
Analysis of Halogen-Aromatic Ring Vibrations
The presence of a chlorine atom on the aromatic ring and the substitution pattern will give rise to specific vibrational modes in the FT-IR and Raman spectra of this compound.
C-Cl Stretching: The C-Cl stretching vibration for chlorinated aromatic compounds typically appears as a strong band in the FT-IR spectrum in the region of 600-850 cm⁻¹. The exact position is sensitive to the substitution pattern on the ring. In chlorinated paraffins, C-Cl stretching frequencies are observed between 610-690 cm⁻¹. acs.org For 2-chlorophenol, a Cl-sensitive vibration is noted at 1055 cm⁻¹. dergipark.org.tr
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of bands in the region of 1450-1600 cm⁻¹. In monochlorophenols, these bands are observed between 1450 and 1585 cm⁻¹. dergipark.org.tr
Aromatic C-H Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the ring and appear in the region of 650-900 cm⁻¹. For a 1,2,4-trisubstituted benzene ring, a strong band is expected in the 800-880 cm⁻¹ region.
Ring Breathing Mode: This is a symmetric vibration of the entire benzene ring and is often a strong and sharp peak in the Raman spectrum. Its position is sensitive to the mass and nature of the substituents. For instance, in hexachlorobenzene, the ring breathing mode is at 1229 cm⁻¹, while in benzene it is at 992 cm⁻¹. mdpi.com
The combination of FT-IR and Raman spectroscopy provides a detailed fingerprint of the molecule, allowing for the confirmation of its functional groups and substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural integrity through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₆H₇ClN₂O), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous verification of the elemental composition, confirming the presence of the correct number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further corroborating the presence of a single chlorine atom in the molecule.
Table 1: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₇ClN₂O |
| Calculated Monoisotopic Mass (³⁵Cl) | 158.02469 Da |
| Calculated Monoisotopic Mass (³⁷Cl) | 159.02174 Da |
| Expected Isotopic Ratio (³⁵Cl/³⁷Cl) | Approximately 3:1 |
This precise mass determination is crucial for differentiating this compound from other potential isomers or impurities, providing a high degree of confidence in the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation pattern of this compound would be influenced by the relative strengths of its chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and cleavage of substituent groups. For this compound, expected fragmentation could involve:
Loss of the hydrazinyl group (-NHNH₂): This would lead to a significant fragment ion corresponding to a chlorophenol radical cation.
Cleavage of the N-N bond: This could result in the loss of ammonia (B1221849) (NH₃) or the formation of a chlorophenoxy radical.
Loss of chlorine: While less common as an initial fragmentation step for aryl chlorides, it could occur in subsequent fragmentation events.
Ring fragmentation: At higher collision energies, the aromatic ring itself can break apart.
Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the chloro, hydroxyl, and hydrazinyl groups to the phenyl ring. Studies on similarly substituted aromatic compounds, such as substituted cinnamic acids, have shown that the position of substituents on the phenyl ring significantly influences the fragmentation pathways. core.ac.uk
Table 2: Plausible Fragmentation Data for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss |
| 158 | 127 | NH₂NH |
| 158 | 141 | NH₃ |
| 158 | 123 | Cl |
| 127 | 99 | CO |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and data from related structures allow for a detailed prediction of its solid-state architecture.
Conformational Analysis in the Crystalline State
In the crystalline state, the molecule of this compound would adopt a specific, low-energy conformation. The planarity of the phenyl ring would be the dominant structural feature. The hydroxyl and hydrazinyl groups, being attached to the aromatic ring, would have specific orientations relative to the ring and to each other.
The torsion angles involving the C-O and C-N bonds would define the orientation of the hydroxyl and hydrazinyl substituents. These angles are influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl and hydrazinyl groups, if their proximity allows. The final conformation observed in the crystal is the one that best accommodates both intramolecular forces and the demands of efficient crystal packing.
Intermolecular Interactions and Crystal Packing Motifs
The way in which individual molecules of this compound arrange themselves in the crystal lattice is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal. For this molecule, several types of interactions would be expected:
Hydrogen Bonding: The hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups are excellent hydrogen bond donors and acceptors. A rich network of hydrogen bonds would likely be the dominant feature of the crystal packing. These could involve hydroxyl-hydroxyl, hydrazinyl-hydrazinyl, and hydroxyl-hydrazinyl interactions, as well as interactions with the nitrogen and oxygen atoms acting as acceptors.
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like oxygen or nitrogen) on an adjacent molecule.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings are attracted to each other. These interactions can be either face-to-face or offset.
The interplay of these different interactions would lead to a specific, repeating three-dimensional arrangement of molecules, known as the crystal packing motif. Analysis of the crystal structures of other substituted phenols and anilines often reveals common motifs like chains, sheets, or more complex three-dimensional networks formed through hydrogen bonding. For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π-π contacts and C-H...O hydrogen bonds. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Hydrazinylphenol
Hydrazone and Azine Formation Reactions
The terminal nitrogen atom of the hydrazinyl group in 2-Chloro-4-hydrazinylphenol possesses a lone pair of electrons, making it a potent nucleophile. This reactivity is central to the formation of hydrazones and azines through reactions with carbonyl compounds.
This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. wikipedia.org This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by a dehydration step to yield the stable C=N double bond of the hydrazone. alfa-chemistry.com The reaction is typically catalyzed by a small amount of acid.
The general mechanism proceeds in two main stages:
Nucleophilic Addition: The terminal nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields the final hydrazone product.
The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. wikipedia.org
Table 1: Examples of Hydrazone Formation with this compound Note: These represent plausible reactions based on the known reactivity of substituted phenylhydrazines.
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | 1-((2-chloro-4-hydroxyphenyl)hydrazineylidene)methyl)benzene |
| Acetone | 2-((2-chloro-4-hydroxyphenyl)hydrazineylidene)propane |
| Cyclohexanone | 1-((2-chloro-4-hydroxyphenyl)hydrazineylidene)cyclohexane |
If an excess of the aldehyde or a particularly reactive carbonyl compound is used, the initially formed hydrazone can react further to form an azine, although this is less common with substituted hydrazines compared to hydrazine itself. wikipedia.org
Kinetics: The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction mechanism involves a trade-off: at low pH, the hydrazine nucleophile is protonated and non-nucleophilic, slowing the reaction. At high pH, there are not enough protons to effectively catalyze the dehydration of the carbinolamine intermediate. nih.gov Consequently, the reaction rate is typically maximal in a weakly acidic environment (pH 4-6). rsc.org
Studies on various benzaldehydes have shown that the rate-determining step changes with pH: rsc.org
Below pH 5-6: The formation of the carbinolamine intermediate through nucleophilic attack is the rate-determining step.
Above pH 5-6: The acid-catalyzed dehydration of the carbinolamine to form the C=N bond becomes rate-limiting. nih.gov
The electronic nature of substituents on both the phenylhydrazine (B124118) and the carbonyl compound also influences the reaction rate. Electron-withdrawing groups on the aldehyde (e.g., nitro) increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. nih.gov Conversely, electron-donating groups on the phenylhydrazine ring increase its nucleophilicity, also leading to a faster reaction. For this compound, the electron-donating hydroxyl group is expected to enhance nucleophilicity, while the electron-withdrawing chloro group would slightly diminish it.
Thermodynamics: Hydrazone formation is a reversible equilibrium process. The position of the equilibrium is influenced by the stability of the reactants and products. The formation of the conjugated hydrazone system is generally thermodynamically favorable. researchgate.net The stability of the product can be influenced by steric and electronic factors.
Table 2: Representative Kinetic Data for Phenylhydrazone Formation Data from analogous systems illustrating the effect of substituents and pH.
| Reaction | pH | Rate Constant (k) | Reference |
|---|---|---|---|
| Benzaldehyde + Phenylhydrazine | 7.4 | ~0.03 M⁻¹s⁻¹ | nih.gov |
| 4-Nitrobenzaldehyde + Phenylhydrazine | 7.4 | ~0.13 M⁻¹s⁻¹ | nih.gov |
Stereochemical Aspects of Imine and Hydrazone Geometries
The carbon-nitrogen double bond (C=N) in hydrazones is stereogenic, leading to the possibility of geometric isomers (E/Z isomerism), analogous to cis/trans isomerism in alkenes.
For a hydrazone derived from an aldehyde (R-CH=N-NH-Ar), the two isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules. Generally, the E isomer, where the aldehyde's R-group and the hydrazine's amino group are on opposite sides of the C=N bond, is sterically favored and thus thermodynamically more stable. researchgate.net The interconversion between E and Z isomers can occur via rotation around the N-N single bond followed by inversion at the imine nitrogen, a process that can be influenced by acid catalysis or photoisomerization.
In the case of hydrazones derived from unsymmetrical ketones (RR'C=N-NH-Ar), four stereoisomers could theoretically exist due to both C=N isomerism and syn/anti conformations around the N-N single bond. However, in practice, the E isomer is predominantly formed due to minimized steric hindrance. researchgate.net
Cyclization Reactions Leading to Heterocyclic Systems
The hydrazones derived from this compound are valuable intermediates for synthesizing a variety of heterocyclic compounds. The presence of the reactive hydrazone functionality, coupled with the ortho-chloro substituent, enables intramolecular cyclization pathways.
Pyrazoles: The most common method for pyrazole (B372694) synthesis involving hydrazines is the Knorr pyrazole synthesis, which is a condensation reaction with a 1,3-dicarbonyl compound. mdpi.comnih.govmdpi.com The reaction of this compound with a β-diketone or β-ketoester would proceed via initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield a substituted pyrazole. The reaction typically results in two regioisomers, and the final product ratio depends on the reaction conditions and the steric and electronic nature of the substituents. nih.gov
Indazoles: The structure of this compound is well-suited for the synthesis of indazoles. A common strategy involves the cyclization of hydrazones derived from ortho-haloarylhydrazines. researchgate.netresearchgate.net For example, a hydrazone formed from this compound could undergo an intramolecular nucleophilic aromatic substitution, where one of the hydrazine nitrogens displaces the ortho-chloro group to form the indazole ring. This type of cyclization is often promoted by a base or a transition metal catalyst, such as palladium. researchgate.net Another prominent pathway is the Fischer indole (B1671886) synthesis, which produces indoles from phenylhydrazones under acidic conditions; however, specific modifications are required to direct the cyclization towards indazoles. alfa-chemistry.comwikipedia.org
Triazoles: While less direct, triazole systems can also be accessed from hydrazone precursors. For instance, certain hydrazones can react with reagents that provide the additional nitrogen atom required for the triazole ring, followed by oxidative cyclization.
The substituents on the aromatic ring of this compound play a critical role in directing the course and rate of cyclization reactions. Their electronic and steric effects can influence the nucleophilicity of the reacting centers and the stability of intermediates and transition states.
Electronic Effects:
-OH (Hydroxyl) Group: Located para to the hydrazinyl group, the hydroxyl group is a strong electron-donating group (EDG) through resonance (+R effect). This increases the electron density on the aromatic ring and enhances the nucleophilicity of the hydrazine nitrogens. This effect would generally facilitate cyclization reactions that involve nucleophilic attack by the hydrazine, such as the initial steps of pyrazole and indazole formation. youtube.com
-Cl (Chloro) Group: Located ortho to the hydrazinyl group, the chloro atom is an electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). Its net effect is electron-withdrawing, which deactivates the ring towards electrophilic attack but also makes the ortho-carbon a potential site for nucleophilic aromatic substitution. In indazole synthesis, its role as a leaving group is crucial. nih.gov
Steric Effects: The ortho-chloro group can exert a steric effect, potentially influencing the preferred conformation of the hydrazone intermediate and directing the regioselectivity of the cyclization. For example, in the Knorr pyrazole synthesis with an unsymmetrical β-diketone, the chloro group might sterically hinder the approach to one of the carbonyl groups, favoring the formation of one regioisomer over the other.
Table 3: Predicted Influence of Substituents on Cyclization Reactions
| Reaction Type | Effect of -OH (para) | Effect of -Cl (ortho) | Expected Outcome for this compound |
|---|---|---|---|
| Pyrazole Synthesis (Knorr) | Increases hydrazine nucleophilicity, accelerating the initial attack. | Deactivates the ring; potential steric influence on regioselectivity. | Favorable reaction, regioselectivity dependent on the dicarbonyl substrate. |
| Indazole Synthesis (via SNAr) | Increases nucleophilicity of the attacking nitrogen. | Acts as the necessary leaving group for ring closure. | A highly plausible and direct pathway to form a 4-chloro-6-hydroxyindazole derivative. |
| Fischer Indole Synthesis | EDGs generally increase the rate of the key mdpi.commdpi.com-sigmatropic rearrangement. youtube.com | EWGs can disfavor the reaction. nih.gov | The competing effects make the outcome less predictable without experimental data; the reaction may be sluggish. |
Redox Chemistry of the Hydrazine Moiety
The hydrazine group in this compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.
The oxidation of arylhydrazines can proceed through several pathways, often involving the formation of reactive intermediates such as aryldiazenes and aryl radicals. The specific products obtained depend on the oxidant used and the reaction environment.
One-Electron Oxidation: In the presence of mild one-electron oxidants, such as potassium hexacyanoferrate(III) or catalytic iodine in the air, the hydrazine moiety can be oxidized. rsc.orgnih.govacs.org The reaction likely proceeds through an initial one-electron transfer to form a radical cation, which can then lose a proton and a second electron to yield an aryldiazene intermediate (Cl(HO)C₆H₃N=NH). This highly reactive species can undergo several subsequent reactions:
Dimerization: Aryldiazenes can dimerize and then lose nitrogen gas to form symmetrical or unsymmetrical biphenyls.
Disproportionation: They can also disproportionate to yield the corresponding aniline (B41778) (2-chloro-4-aminostyrene) and a diazonium salt.
Radical Abstraction: The aryldiazene can lose a hydrogen atom to form an aryl radical (Cl(HO)C₆H₃•), which can then participate in various radical reactions, including coupling and abstraction.
Two-Electron Oxidation: Stronger oxidizing agents can lead to a two-electron oxidation, directly forming the corresponding aryldiazonium salt ([Cl(HO)C₆H₃N₂]⁺). These salts are versatile intermediates in organic synthesis, capable of undergoing various transformations, such as Sandmeyer-type reactions to introduce a range of functional groups onto the aromatic ring.
Illustrative Oxidation Products of this compound
| Reactant | Oxidizing Agent | Potential Products |
|---|---|---|
| This compound | Potassium Hexacyanoferrate(III) | 2-Chloro-4-diazoniumphenol, 2-Chloro-4-aminophenol, Azobenzene derivatives |
This table presents potential products based on known reactivity of analogous arylhydrazines.
The reduction of the hydrazine moiety in this compound typically involves the cleavage of the nitrogen-nitrogen single bond.
Catalytic Hydrogenation: Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas is a common method for the reduction of hydrazines. This process, known as hydrogenolysis, results in the cleavage of the N-N bond to afford the corresponding aniline. In the case of this compound, this would yield 2-chloro-4-aminophenol and ammonia (B1221849).
Dissolving Metal Reduction: Reductants like sodium in liquid ammonia or zinc in acidic solution can also effect the reduction of the hydrazine group to the corresponding amine.
Transfer Hydrogenation: Hydrazine itself, in the presence of a catalyst like Raney nickel, can act as a hydrogen source for the reduction of other functional groups and can also lead to the reduction of the arylhydrazine to an aniline.
Illustrative Reduction Products of this compound
| Reactant | Reducing Agent/Method | Major Product |
|---|---|---|
| This compound | H₂, Pd/C | 2-Chloro-4-aminophenol |
This table presents potential products based on known reactivity of analogous arylhydrazines.
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound possesses three substituents—a chloro group, a hydroxyl group, and a hydrazinyl group—each influencing the regioselectivity of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the ring can potentially be displaced by a strong nucleophile. However, for a nucleophilic aromatic substitution to occur readily, the ring generally needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.comopenstax.org In this compound, the hydroxyl and hydrazinyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, harsh reaction conditions would likely be required to achieve substitution of the chlorine atom.
Electrophilic Aromatic Substitution (EAS): The hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups are both strongly activating and ortho-, para-directing substituents due to their ability to donate electron density to the ring through resonance. unizin.orglibretexts.org The chloro (-Cl) group is deactivating but also ortho-, para-directing. unizin.orglibretexts.org The positions on the ring available for substitution are C3, C5, and C6.
The directing effects of the substituents would be as follows:
-OH group (at C1): Directs ortho (to C2 and C6) and para (to C4).
-Cl group (at C2): Directs ortho (to C1 and C3) and para (to C5).
-NHNH₂ group (at C4): Directs ortho (to C3 and C5) and para (to C1).
Considering the combined effects, the most activated positions for electrophilic attack are C3 and C5, which are ortho to the powerful activating hydrazinyl group and also influenced by the other substituents. The C6 position is ortho to the activating hydroxyl group but meta to the hydrazinyl group, making it less favored. The steric hindrance from the adjacent chloro group might also influence the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.
Illustrative Electrophilic Aromatic Substitution Products
| Reactant | Electrophile/Reaction | Major Product(s) |
|---|---|---|
| This compound | Br₂ | 3-Bromo-2-chloro-4-hydrazinylphenol and/or 5-Bromo-2-chloro-4-hydrazinylphenol |
This table presents potential products based on established principles of directing effects in electrophilic aromatic substitution.
Transition Metal-Catalyzed Transformations Involving the Hydrazine Functionality
The hydrazine and chloro functionalities of this compound make it a suitable substrate for various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgunistra.frlibretexts.org The chloro group of this compound can participate in classic cross-coupling reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, replacing the chlorine atom.
Buchwald-Hartwig Amination: Coupling with an amine to replace the chlorine with a new amino group. While the molecule already contains a hydrazine, intramolecular reactions or reactions with other amines are possible under specific conditions.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group at the position of the chlorine atom.
The N-H bonds of the hydrazine moiety can also undergo palladium-catalyzed N-arylation with aryl halides, though this would likely require protection of one of the nitrogen atoms to control selectivity. semanticscholar.org
Copper-Catalyzed Reactions: Copper catalysts are particularly effective for C-N bond formation. nih.govresearchgate.net
Ullmann Condensation: The hydrazine moiety could be N-arylated with an aryl halide in the presence of a copper catalyst to form a tri-substituted hydrazine.
Copper-Catalyzed Coupling with Trialkylphosphites: Arylhydrazines can be coupled with trialkylphosphites in the presence of a copper catalyst to yield arylphosphonates. acs.org
Illustrative Transition Metal-Catalyzed Reactions
| Reactant | Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, base | 2-Phenyl-4-hydrazinylphenol |
This table presents potential products based on known transition metal-catalyzed reactions of analogous compounds.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Hydrazinylphenol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
No published DFT studies were found for 2-Chloro-4-hydrazinylphenol. Consequently, data for the following subsections are unavailable.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction
Specific HOMO/LUMO energy values and the corresponding energy gap for this compound have not been reported in the searched literature.
Electrostatic Potential Surface Analysis for Reactivity Sites
An electrostatic potential surface map for this compound, which would identify its nucleophilic and electrophilic sites, is not available in published research.
Charge Distribution and Bond Order Calculations
Calculations detailing the Mulliken or Natural Bond Orbital (NBO) charge distribution and specific bond orders for this compound are not present in the available literature.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
No studies employing molecular dynamics simulations to investigate the conformational flexibility or behavior of this compound in solution were identified.
Prediction of Spectroscopic Properties from Quantum Chemical Calculations
While quantum chemical calculations are commonly used to simulate spectra, published results of such simulations for this compound could not be found.
Simulated NMR, IR, and UV-Vis Spectra
There are no available published data presenting the simulated 1H-NMR, 13C-NMR, IR, or UV-Vis spectra for this compound derived from quantum chemical calculations.
Elucidation of Reaction Mechanisms via Transition State Calculations
Theoretical calculations, particularly the determination of transition states, are pivotal in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the lowest energy path that connects reactants to products. The highest point on this path is the transition state, and its structure and energy provide critical insights into the reaction's feasibility and kinetics.
Methods such as Density Functional Theory (DFT) are commonly employed to optimize the geometries of reactants, products, and transition states. Frequency calculations are then performed to characterize these structures; a transition state is uniquely identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state correctly connects the desired reactants and products. The calculated Gibbs free energy of activation (ΔG≠), which is the energy difference between the transition state and the reactants, is a key parameter in predicting reaction rates using Transition State Theory (TST). While specific transition state calculations for reactions involving this compound are not extensively documented in the literature, these computational methodologies provide a robust framework for such investigations.
Studies on Non-Covalent Interactions and Supramolecular Assembly
The study of non-covalent interactions is crucial for understanding the supramolecular assembly of molecules in the solid state, which in turn dictates their crystal structure and macroscopic properties. Computational and crystallographic studies on derivatives of this compound offer valuable insights into these interactions.
In a study on (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, a closely related compound, X-ray crystallography and DFT calculations revealed the significant role of hydrogen bonds and π–π stacking interactions in its supramolecular framework. nih.gov The analysis showed that layers of the molecules are linked by C—H⋯Cl hydrogen bonds. nih.gov
Table 1: Intermolecular Interaction Data for (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol nih.gov
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| Hydrogen Bond | C12—H12A···Cl1 | 0.93 | 2.89 | 3.702(3) | 146 |
| π–π Stacking | Cg1···Cg2 | - | - | 3.833(2) | - |
Cg1 and Cg2 are the centroids of the phenol (B47542) and dinitrobenzene rings, respectively.
The DFT study on this derivative also provided information on its electronic properties, showing that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are localized in the plane extending from the phenol ring to the 2,4-dinitrobenzene ring. nih.gov The calculated HOMO–LUMO gap was found to be 0.13061 atomic units. nih.gov Such computational investigations are vital for understanding the electronic behavior and potential reactivity of these molecules, which is governed by their frontier molecular orbitals.
Advanced Applications in Chemical Research
Role as a Key Synthetic Precursor for Novel Heterocyclic Architectures
Aromatic hydrazines are foundational reagents in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. nih.gov The reactivity of the hydrazine (B178648) group, particularly its nucleophilicity, allows it to participate in a wide array of cyclization and condensation reactions.
The hydrazine moiety of 2-Chloro-4-hydrazinylphenol is a key functional group for constructing diverse nitrogen-containing heterocyclic scaffolds. nih.govkuleuven.be Hydrazines readily react with compounds containing two electrophilic centers, such as β-dicarbonyls or α,β-unsaturated carbonyls, to form stable five- and six-membered rings. For instance, reaction with 1,3-diketones is a classic route to pyrazoles, a scaffold found in numerous therapeutic agents. biomedpharmajournal.org
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. nih.gov Aromatic hydrazines can be employed in MCRs to generate fused heterocyclic systems. For example, a three-component reaction involving a hydrazine, an aldehyde, and an isocyanide can yield unique pyridotriazine scaffolds. nih.gov The presence of the chloro and hydroxyl groups on the this compound backbone provides additional handles for diversification, allowing for the generation of large chemical libraries for screening in drug discovery and materials science.
| Reaction Type | Reactant Partner | Resulting Heterocycle |
| Condensation | 1,3-Diketone | Pyrazole (B372694) |
| Condensation | α,β-Unsaturated Ketone | Pyrazoline |
| Fischer Synthesis | Ketone/Aldehyde | Indole (B1671886) |
| Multicomponent Reaction | Aldehyde, Isocyanide | Pyridotriazine |
This table illustrates the potential of the hydrazine moiety in this compound to form various heterocyclic systems.
The development of novel synthetic methods is crucial for advancing organic chemistry. Aromatic hydrazines are central to several named reactions and are increasingly used in modern catalytic processes. acs.org For example, the Fischer indole synthesis, a cornerstone of heterocyclic chemistry, utilizes an arylhydrazine and a carbonyl compound to construct the indole ring system. The specific substitution pattern of this compound could be exploited to synthesize highly functionalized or halogenated indoles, which are of significant interest in medicinal chemistry. nih.gov
Recent research has focused on developing more sustainable and efficient methods for reactions involving hydrazines. This includes the use of novel catalysts to facilitate aerobic oxidation processes that couple phenols and hydrazines to form ortho-azophenols, creating a C-N bond under mild conditions with water as the only byproduct. nottingham.ac.uk Such methodologies expand the synthetic utility of aromatic hydrazines beyond traditional cyclization reactions, opening avenues for creating novel dyes, molecular switches, and ligands.
Exploration in Materials Science and Polymer Chemistry
The phenolic and hydrazinyl functionalities of this compound make it an intriguing candidate for applications in materials science, from the creation of advanced polymers to the protection of metals from corrosion.
Phenolic compounds are well-established monomers for the synthesis of high-performance polymers, such as phenolic resins and poly(phenylene oxide) (PPO). tandfonline.com The oxidative polymerization of phenols is a key method for preparing thermally stable phenolic polymers. tandfonline.com this compound can serve as a functional monomer precursor. The phenolic hydroxyl group provides the primary site for polymerization, while the chloro and hydrazinyl groups can impart specific properties to the resulting polymer.
For example, the presence of chlorine can enhance flame retardancy, a critical feature for engineering plastics. The hydrazine group offers a site for post-polymerization modification or for creating cross-linked thermoset materials. mdpi.comresearchgate.net Lignin-derived phenolic compounds like 2-methoxy-4-vinylphenol (B128420) are being explored as bio-based monomer platforms, highlighting the ongoing interest in functionalized phenols for creating sustainable thermoplastics and thermosets. mdpi.comresearchgate.net
| Functional Group | Potential Contribution to Polymer Properties |
| Phenol (B47542) | Polymer backbone formation, thermal stability |
| Chlorine | Flame retardancy, chemical resistance |
| Hydrazine | Cross-linking site, point of functionalization |
This table summarizes the potential roles of the functional groups of this compound in polymer synthesis.
Organic compounds containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and unsaturated bonds are often effective corrosion inhibitors for metals in acidic environments. scielo.org.zaelectrochemsci.org These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. corromat.comresearchgate.net
Derivatives of this compound are excellent candidates for corrosion inhibitors. The molecule's key features contribute to its potential efficacy:
Aromatic Ring: The π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of metal atoms.
Heteroatoms: The lone pair electrons on the nitrogen atoms of the hydrazine group and the oxygen atom of the phenol group can coordinate with the metal surface. nih.gov
Functional Groups: The entire molecule can be adsorbed via physisorption or chemisorption, blocking the active corrosion sites.
Studies on related compounds have demonstrated the effectiveness of hydrazine and phenol derivatives. For instance, 4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one derivatives have shown significant corrosion inhibition for stainless steel in HCl solution, acting as mixed-type inhibitors. africaresearchconnects.combiointerfaceresearch.com Similarly, other hydrazine derivatives have achieved inhibition efficiencies exceeding 93% for steel in acidic media. nih.gov The combined presence of these functional groups in a single molecule suggests that derivatives of this compound could form a robust, multi-point adsorption layer on a metal surface, providing superior protection.
| Inhibitor Type | Metal | Medium | Max. Inhibition Efficiency (%) |
| Symmetrical Hydrazine Derivatives | C38 Steel | 1M HCl | >93 |
| 4-(2-chlorophenyl)hydrazineylidene derivatives | 304 Stainless Steel | 1M HCl | Increases with concentration |
| Hydrazino-methoxy-1,3,5-triazine Derivatives | Steel | Acidic Chloride | 97.8 |
| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | 0.5 M H₂SO₄ | 95.2 |
This table presents research findings on the corrosion inhibition efficiency of various related heterocyclic compounds. electrochemsci.orgnih.govafricaresearchconnects.comnih.gov
Development of Analytical Methodologies
The development of reliable analytical methods is essential for quantifying chemical compounds in various matrices. For a reactive compound like this compound, high-performance liquid chromatography (HPLC) is a suitable technique. However, direct analysis can be challenging due to potential instability and poor chromatographic behavior.
A common strategy for analyzing hydrazines is pre-column derivatization. documentsdelivered.com This approach involves reacting the analyte with a derivatizing agent to form a stable, highly detectable product before it is introduced into the HPLC system. The hydrazine group is a prime target for such derivatization. For example, hydralazine, a hydrazine-containing drug, has been successfully quantified in human plasma by reacting it with 2-hydroxy-1-naphthaldehyde. This reaction forms a stable hydrazone that can be easily extracted and chromatographed. documentsdelivered.com A similar methodology could be developed for this compound, where its hydrazine moiety reacts with an aldehyde or ketone to yield a chromophoric or fluorophoric hydrazone, enabling sensitive and selective detection by UV-Vis or fluorescence detectors.
| Analyte | Derivatizing Agent | Resulting Product | Detection Method |
| Hydralazine | 2-hydroxy-1-naphthaldehyde | Hydrazone | HPLC-UV |
| Amino Acids | 2-hydroxy-1-naphthaldehyde | Schiff Base | HPLC-UV |
This table shows examples of pre-column derivatization used for the analysis of reactive compounds, a technique applicable to this compound. documentsdelivered.com
Function as a Derivatizing Reagent for Spectroscopic Detection
The hydrazinyl moiety (-NHNH₂) is a well-established reactive group for the derivatization of carbonyl compounds (aldehydes and ketones). researchgate.net This process involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for detection and quantification. researchgate.netjournalajacr.com Hydrazine reagents react with carbonyls to form stable hydrazone derivatives, which often exhibit strong chromophoric or fluorophoric properties, thereby enhancing spectroscopic detection. researchgate.net
While research specifically detailing this compound as a derivatizing agent is limited, its reactivity can be inferred from extensively studied analogous compounds like 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netnih.gov The reaction of this compound with a carbonyl compound would form a corresponding hydrazone. The presence of the chloro- and hydroxyl-substituted phenyl ring in the resulting hydrazone would influence its spectroscopic properties, such as its maximum absorption wavelength (λmax) in UV-Visible spectrophotometry, making it detectable. This derivatization strategy is crucial for analyzing analytes that lack a native chromophore. journalajacr.com
Table 1: Comparison of Common Hydrazine-Based Derivatizing Reagents
| Reagent | Target Analytes | Detection Method | Key Advantage |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | UV-Vis, HPLC-UV | Forms stable, highly colored hydrazones. researchgate.net |
| Dansylhydrazine | Carbonyl Compounds | Fluorescence | High sensitivity due to fluorescent tag. researchgate.net |
| Girard's Reagents (T and P) | Ketosteroids | Spectrophotometry | Forms water-soluble derivatives, aiding extraction. researchgate.net |
| This compound (Predicted) | Aldehydes, Ketones | UV-Vis, Fluorescence | Potential for electrochemical detection due to phenol group. |
Application in Chromatographic Methods for Trace Analysis
Derivatization is a key strategy in chromatography to improve the separation and detection of target analytes. journalajacr.com By reacting an analyte with a reagent like this compound, its polarity, volatility, and detectability can be altered. The resulting hydrazone would have a larger molecular weight and different polarity compared to the parent carbonyl compound, which can significantly improve its retention behavior and resolution in methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For HPLC analysis, the introduction of the substituted phenyl ring from this compound would enhance the UV absorbance of the derivative, allowing for sensitive detection with a standard UV-Vis detector. researchgate.net This is particularly useful for trace analysis where analyte concentrations are very low.
Design of Chemical Sensors Based on its Reactive Properties
The reactive nature of this compound makes it a candidate for the development of chemical sensors. The hydrazine group can serve as a recognition site for specific analytes, such as aldehydes or certain metal ions. The phenolic hydroxyl group can also participate in binding or electrochemical processes. A chemical sensor based on this molecule could operate through several mechanisms, including optical (colorimetric or fluorometric) or electrochemical changes upon reaction with a target analyte. rsc.orgukm.my
For instance, a sensor could be designed where the reaction of the hydrazine moiety with an analyte induces a change in the electronic structure of the molecule, leading to a measurable shift in its absorption or fluorescence spectrum. bohrium.com Alternatively, the phenol group can be oxidized electrochemically; binding of an analyte to the molecule could alter this oxidation potential, forming the basis of an electrochemical sensor. google.com
Ligand Design and Coordination Chemistry
The presence of multiple potential donor atoms (the two nitrogens of the hydrazine group and the phenolic oxygen) makes this compound and its derivatives attractive candidates for ligands in coordination chemistry.
Synthesis of Metal Complexes with Hydrazine-Phenol Ligands
Hydrazine-phenol derivatives are known to form stable complexes with a variety of transition metal ions. nih.gov The synthesis typically involves two steps. First, this compound is reacted with an aldehyde or ketone to form a Schiff base ligand. This reaction creates an imine (-C=N-) linkage, adding another potential coordination site. Subsequently, this Schiff base ligand is reacted with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Zn(II), Co(II)) in a suitable solvent like ethanol (B145695) to yield the metal complex. nih.govsemanticscholar.org The resulting complexes are often colored, crystalline solids. researchgate.net The stoichiometry of the complexes, such as 1:1 or 1:2 metal-to-ligand ratios, can be controlled by the reaction conditions. scilit.com
Table 2: Examples of Metal Complexes with Related Hydrazine/Phenol-Based Ligands
| Metal Ion | Ligand Type | Coordination Sites | Resulting Geometry (Example) |
|---|---|---|---|
| Zn(II) | Hydrazone Schiff Base | Phenolic-O, Azomethine-N | Tetrahedral |
| Cu(II) | Hydrazone Schiff Base | Phenolic-O, Azomethine-N, Carbonyl-O | Square Planar or Octahedral nih.gov |
| Ni(II) | Hydrazone-Oxime | Imino-N, Oximato-N | Octahedral scilit.com |
| Cr(III) | Schiff Base from (1H-benzimidazol-2-yl) methanamine | N, N | Octahedral nih.gov |
Investigation of Chelating Properties and Coordination Modes
This compound, particularly after conversion to a Schiff base, can act as a multidentate ligand, binding to a central metal ion through multiple donor atoms to form a stable chelate ring. The most common coordination mode would involve the deprotonated phenolic oxygen and the azomethine nitrogen atom of the Schiff base derivative. nih.gov This creates a stable six-membered chelate ring with the metal ion. Depending on the specific metal and the structure of the Schiff base, other atoms like the second nitrogen of the hydrazine moiety could also be involved in coordination. scilit.com Techniques such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography are used to determine the precise coordination mode and the geometry of the resulting metal complex. nih.gov
Environmental Chemistry Research
The structure of this compound places it within the broader class of chlorophenolic compounds. Chlorophenols are recognized as environmental pollutants due to their widespread use and their formation as byproducts of industrial processes such as pesticide manufacturing and paper bleaching. nih.gov These compounds are often toxic, persistent in the environment, and can bioaccumulate. nih.gov
Therefore, research into this compound from an environmental perspective would focus on its potential toxicity, biodegradability, and fate in soil and water systems. Its presence in the environment could pose risks to aquatic life and potentially to human health. nih.gov Understanding its degradation pathways, whether through microbial action or abiotic processes like photolysis, is crucial for assessing its environmental impact and developing potential remediation strategies. The study of such compounds helps in cataloging pollutants and understanding the lifecycle of synthetic chemicals introduced into the ecosystem. nih.gov
Studies on its Degradation Pathways in Model Environmental Systems
While direct studies on the degradation pathways of this compound are not extensively documented, plausible routes can be inferred from research on analogous compounds such as chlorophenols and chloroaminophenols. In model environmental systems, both biotic and abiotic degradation mechanisms are anticipated to be significant.
Bacterial degradation is a key process for the removal of chlorophenols from the environment. Typically, the initial step in the aerobic bacterial degradation of chlorophenols involves the enzymatic hydroxylation of the aromatic ring, catalyzed by monooxygenases. This leads to the formation of chlorinated catechols or hydroquinones. For this compound, a likely initial transformation would be the oxidation of the hydrazinyl group or hydroxylation of the benzene ring.
One proposed pathway could initiate with the oxidation of the hydrazinyl group to a diazenyl group, which could then be further transformed, potentially leading to the cleavage of the C-N bond and the formation of 2-chloro-4-hydroxyphenol (4-chlororesorcinol). Subsequent degradation of this intermediate would likely follow established pathways for chlorophenols, involving further hydroxylation to form a chlorohydroxyquinone, followed by ring cleavage.
Alternatively, hydroxylation of the aromatic ring could occur first, leading to the formation of a chlorinated hydrazinyl hydroquinone. The degradation of chloroaminophenols, which are structurally similar, can be initiated by the removal of the amino group by a deaminase enzyme, followed by ring cleavage. proquest.com A similar enzymatic deamination or dehydrazination could be a potential step for this compound.
The following table outlines a hypothetical degradation pathway for this compound based on known degradation mechanisms of similar compounds.
| Step | Proposed Transformation | Potential Intermediate Compounds |
| 1 | Oxidation of the hydrazinyl group | 2-Chloro-4-(diaz-1-en-1-yl)phenol |
| 2 | Cleavage of the C-N bond | 2-Chloro-4-hydroxyphenol (4-chlororesorcinol) |
| 3 | Hydroxylation of the aromatic ring | Chlorohydroxyquinone |
| 4 | Ring Cleavage | Aliphatic acids (e.g., maleylacetic acid) |
| 5 | Mineralization | Carbon dioxide, water, chloride, and nitrogen |
It is important to note that under anaerobic conditions, reductive dechlorination is a common initial step in the degradation of more highly chlorinated phenols. researchgate.net However, for a monochlorinated phenol, this may be less favored than oxidative pathways.
Role in Advanced Oxidation Processes for Pollutant Treatment (as a model compound)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net Due to its structure, featuring a chlorinated aromatic ring and a nitrogen-containing functional group, this compound can serve as an excellent model compound for studying the efficacy of AOPs in treating complex industrial effluents.
The degradation of chlorophenols by AOPs has been extensively studied. tandfonline.com Processes such as UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton (Fe²⁺/H₂O₂/UV) are effective in degrading these recalcitrant compounds. nih.govnih.gov The primary mechanism in these AOPs is the generation of highly reactive and non-selective hydroxyl radicals. These radicals can attack the aromatic ring of this compound in several ways:
Hydroxyl Radical Addition: The hydroxyl radical can add to the aromatic ring, leading to the formation of hydroxylated intermediates. This can result in the substitution of the chlorine atom (hydroxylative dechlorination) or addition at other positions on the ring. tandfonline.com
Electron Transfer: The hydroxyl radical can abstract an electron from the aromatic ring, forming a radical cation, which is then susceptible to further reactions.
Hydrogen Abstraction: Abstraction of a hydrogen atom from the hydroxyl or hydrazinyl group can also occur.
The initial attack by hydroxyl radicals would likely lead to the formation of various intermediates, including chlorinated hydroquinones and catechols, as well as products resulting from the oxidation of the hydrazinyl group. Prolonged treatment with AOPs is expected to lead to the opening of the aromatic ring and the formation of smaller organic acids, and ultimately, to complete mineralization into CO₂, H₂O, Cl⁻, and inorganic nitrogen species.
The table below summarizes the typical effectiveness of various AOPs on chlorophenols, which can be extrapolated to predict the behavior of this compound.
| Advanced Oxidation Process | Typical Reactants | Key Oxidizing Species | General Effectiveness on Chlorophenols |
| UV/H₂O₂ | Ultraviolet light, Hydrogen peroxide | Hydroxyl radical (•OH) | Effective, pH-dependent |
| Fenton | Ferrous iron (Fe²⁺), Hydrogen peroxide | Hydroxyl radical (•OH) | Highly effective at acidic pH |
| Photo-Fenton | Ferrous iron (Fe²⁺), Hydrogen peroxide, UV light | Hydroxyl radical (•OH) | Very high degradation rates at acidic pH |
| Ozonation | Ozone (O₃) | Ozone, Hydroxyl radical (•OH) | Effective, can be pH-dependent |
| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | Hydroxyl radical (•OH), Superoxide radical (O₂⁻•) | Effective, potential for complete mineralization |
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis has revolutionized modern chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nih.gov The integration of 2-Chloro-4-hydrazinylphenol into these platforms presents a promising avenue for future research.
Continuous flow systems could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly advantageous when handling reactive intermediates derived from the hydrazinyl moiety. jst.org.in For instance, diazotization reactions followed by subsequent transformations, which can be hazardous in batch processes, could be performed with greater safety in a continuous flow setup. Automated platforms would facilitate the rapid optimization of reaction conditions for the synthesis of derivatives of this compound, accelerating the discovery of new compounds with desirable properties. beilstein-journals.org
Key Research Objectives:
Development of robust flow chemistry protocols for the synthesis and derivatization of this compound.
Integration of in-line analytical techniques for real-time monitoring of reactions involving this compound.
Exploration of multi-step automated syntheses using this compound as a key starting material.
Investigation of Organocatalytic Applications
The inherent functionalities of this compound, namely the acidic phenolic hydroxyl group and the nucleophilic hydrazinyl group, suggest its potential as an organocatalyst. The development of metal-free catalytic systems is a burgeoning area of research, driven by the desire for more sustainable and cost-effective chemical transformations.
The phenolic proton can act as a Brønsted acid, while the lone pairs on the nitrogen atoms of the hydrazine (B178648) group can function as a Lewis base. This dual functionality could be harnessed in a variety of organocatalytic reactions. For example, it could potentially catalyze aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions through hydrogen bonding interactions that activate the substrates.
Potential Catalytic Cycles:
| Reaction Type | Proposed Role of this compound |
| Aldol Reaction | Phenolic -OH activates the carbonyl electrophile, while the hydrazinyl group activates the enolate nucleophile. |
| Michael Addition | The compound could facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds through hydrogen bonding. |
| Asymmetric Catalysis | Chiral derivatives of this compound could be synthesized and evaluated as catalysts for stereoselective transformations. |
Further investigation into the catalytic activity of this compound and its derivatives could lead to the development of novel and efficient metal-free catalytic systems.
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and catalysts. unina.it Subjecting this compound to HTS campaigns could unveil previously unknown chemical transformations and applications. By reacting it with a diverse library of substrates and reagents under a wide range of conditions, novel reaction pathways could be identified.
For example, an HTS approach could be employed to discover new cyclization reactions leading to novel heterocyclic scaffolds. The combination of the chloro, hydroxyl, and hydrazinyl groups offers multiple points for diversification. Screening could also identify new catalytic activities or its ability to participate in multicomponent reactions.
Hypothetical HTS Campaign:
| Screening Goal | Reactant Library | Reaction Conditions |
| Discovery of Novel Heterocycles | Dicarbonyl compounds, α,β-unsaturated esters, isocyanates | Various solvents, temperatures, and catalysts |
| Identification of Catalytic Activity | Aldehydes, ketones, nitroalkenes | Different catalyst loadings and temperatures |
| Exploration of Multicomponent Reactions | Aldehydes, isonitriles, carboxylic acids | A matrix of solvents and temperatures |
The data generated from such a screening effort would be invaluable for expanding the known chemistry of this compound.
Exploration of its Role in Supramolecular Systems and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-defined molecular architectures. d-nb.info The structure of this compound, with its hydrogen bond donor (phenol and hydrazine) and acceptor (hydrazine and chlorine) sites, makes it an excellent candidate for the construction of supramolecular assemblies. rsc.org
The directional nature of hydrogen bonds could be exploited to guide the self-assembly of this compound into one-, two-, or three-dimensional networks. nih.govscispace.com These supramolecular structures could exhibit interesting properties, such as guest inclusion, molecular recognition, or unique photophysical characteristics. The presence of the chlorine atom could also introduce halogen bonding as an additional tool for directing self-assembly.
Potential Supramolecular Architectures:
Hydrogen-Bonded Chains: Linear chains could form through head-to-tail hydrogen bonding between the phenolic hydroxyl and hydrazinyl groups of adjacent molecules.
2D Sheets: Intermolecular hydrogen bonding between multiple molecules could lead to the formation of extended two-dimensional sheets.
Host-Guest Complexes: The molecule could potentially form cavities capable of encapsulating smaller guest molecules, leading to applications in sensing or separation.
Investigating the self-assembly behavior of this compound could open up new frontiers in materials science and nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
